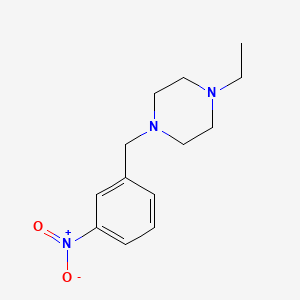

1-Ethyl-4-(3-nitro-benzyl)-piperazine

Description

Contextualization of Piperazine (B1678402) Derivatives in Chemical Research

Piperazine and its derivatives represent a significant class of organic compounds that are fundamental to medicinal chemistry and drug discovery. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, provides a versatile scaffold for the synthesis of a wide array of molecules with diverse pharmacological activities. researchgate.net These derivatives are often investigated for their potential as antimicrobial, antifungal, and enzyme-inhibiting agents. researchgate.netnih.gov The structural features of the piperazine nucleus allow for modifications that can influence the biological activity of the resulting compounds. researchgate.net

Rationale for Investigating 1-Ethyl-4-(3-nitro-benzyl)-piperazine

The investigation into this compound is driven by the established biological significance of both the piperazine core and the nitrobenzyl moiety. The presence of a nitro group on the benzyl (B1604629) ring is of particular interest. Nitroaromatic compounds are known to play a crucial role in the development of therapeutic agents, with some exhibiting considerable activity against various pathogens. For instance, research on related structures, such as 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives, has been pursued to develop new anti-Helicobacter pylori agents. nih.gov

Specifically, the "3-nitrobenzyl" substitution is a key area of exploration. Studies on similar compounds have indicated that the position of the nitro group on the phenyl ring can significantly impact biological activity. nih.gov The rationale for synthesizing and studying the 3-nitro isomer, as opposed to the more commonly studied 4-nitro isomer, is to explore this structure-activity relationship further. The ethyl group at the N1 position of the piperazine ring is another important modification, as different alkyl substituents can alter the compound's properties.

Scope and Objectives of Academic Research on the Compound

The primary objectives of academic research on this compound are centered on its synthesis, characterization, and the evaluation of its potential biological activities. A significant part of the research involves the synthesis of the compound, often through the reaction of a piperazine precursor with a suitable nitrobenzyl halide. nih.gov

A key research objective is to understand the compound's chemical properties and to explore its potential as a lead compound in drug discovery. This includes investigating its efficacy as an antimicrobial or antifungal agent. For example, studies on related piperazine derivatives have shown that the presence of a nitro group can confer significant antimicrobial properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-[(3-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-14-6-8-15(9-7-14)11-12-4-3-5-13(10-12)16(17)18/h3-5,10H,2,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFNAVWJBZXWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 1-Ethyl-4-(3-nitro-benzyl)-piperazine

The retrosynthetic analysis of the target molecule suggests three primary bond disconnections for synthetic planning: the C-N bond of the ethyl group, the C-N bond of the 3-nitrobenzyl group, and the bonds forming the piperazine (B1678402) ring itself.

The introduction of an ethyl group onto a piperazine nitrogen is a common N-alkylation reaction. This can be achieved through the reaction of a suitable piperazine precursor with an ethylating agent. One common method involves the nucleophilic substitution of an ethyl halide, such as ethyl bromide or ethyl iodide, by a piperazine nitrogen. To control the selectivity and avoid dialkylation, a large excess of the piperazine can be used, or one of the nitrogen atoms can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. researchgate.net

Another approach is reductive amination, where a piperazine reacts with acetaldehyde (B116499) in the presence of a reducing agent. A patent describes the synthesis of N-ethylpiperazine from piperazine and ethanol (B145695) using a Cu-Co-Mo/Al2O3 catalyst under pressure and heat. google.com

Table 1: Comparison of Methods for Ethyl Moiety Installation

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| N-Alkylation | Piperazine, Ethyl Halide, Base | Room temperature or heating | Readily available reagents | Potential for dialkylation |

| Reductive Amination | Piperazine, Acetaldehyde, Reducing Agent | Varies with reducing agent | Good yields, mild conditions | Requires a reducing agent |

| Catalytic Alkylation | Piperazine, Ethanol, Catalyst | 80-350 °C, 0.1-10.0 MPa | Uses inexpensive reagents | Requires high pressure and temperature |

The 3-nitrobenzyl group is typically introduced via N-alkylation of a piperazine derivative with 3-nitrobenzyl halide, most commonly 3-nitrobenzyl bromide or chloride. This reaction is a standard nucleophilic substitution where the piperazine nitrogen acts as the nucleophile. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. A general method for the synthesis of 1-substituted benzyl-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives involves reacting the piperazine precursor with different benzyl (B1604629) chloride derivatives in DMF with NaHCO3 as a base. nih.gov

Alternatively, reductive amination of a piperazine with 3-nitrobenzaldehyde (B41214) can also be employed to form the desired C-N bond.

Instead of functionalizing a pre-formed piperazine, the ring itself can be constructed. One of the classical methods for piperazine synthesis involves the reaction of ethylenediamine (B42938) with 1,2-dichloroethane. wikipedia.org Modifications of this approach could involve using appropriately substituted precursors to generate the target molecule directly. For instance, reacting N-ethylethylenediamine with a bis-electrophile derived from 3-nitrobenzylamine could, in principle, form the desired piperazine ring.

Another strategy involves the cyclization of N,N'-disubstituted diethanolamine (B148213) derivatives. However, this often requires harsh conditions. A more recent method involves the catalytic reductive cyclization of dioximes, which can be formed from primary amines. mdpi.comresearchgate.net This method allows for the conversion of a primary amino group into a piperazine ring. researchgate.net The biosynthesis of some natural products also involves the formation of a piperazine ring from amino acid precursors, a process catalyzed by nonribosomal peptide synthetases (NRPS). nih.gov

Advanced Synthetic Techniques and Optimizations

Modern synthetic organic chemistry offers more sophisticated and efficient methods for the construction of substituted piperazines.

Transition-metal catalysis has become a powerful tool for the formation of C-N bonds in the synthesis of piperazine derivatives. gyanvihar.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the N-arylation of piperazines. nih.gov While the target molecule has a benzyl rather than an aryl group directly attached to the nitrogen, related palladium-catalyzed reactions can be used for N-benzylation. A palladium-catalyzed method for the modular synthesis of substituted piperazines from propargyl carbonates and diamines has been reported, offering high yields and stereocontrol. acs.orgorganic-chemistry.org

Gold-catalyzed cyclization of appropriate precursors has also been employed to synthesize tetrahydropyrazines, which can then be reduced to piperazines. organic-chemistry.org

Table 2: Examples of Transition-Metal-Catalyzed Reactions in Piperazine Synthesis

| Catalyst/Metal | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium | Buchwald-Hartwig Amination | Aryl halides/triflates, Piperazines | Forms N-aryl bonds, high functional group tolerance. nih.gov |

| Palladium | Decarboxylative Cyclization | Propargyl carbonates, Diamines | Modular, high yields, stereo- and regiocontrol. acs.org |

| Gold | Cyclization | Propargylic sulfonamides | Forms tetrahydropyrazines as piperazine precursors. organic-chemistry.org |

| Manganese | Radical Cyclization | Unsaturated piperazine derivatives, 1,3-dicarbonyls | Forms piperazine-substituted dihydrofurans. nih.gov |

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step by combining three or more reactants. thieme-connect.com The Ugi four-component reaction (U-4CR) is a prominent example that has been adapted for the synthesis of piperazine derivatives. nih.gov For instance, a one-pot, four-component Ugi condensation using an N-alkylethylenediamine, a carboxylic acid, an aldehyde, and an isocyanide can generate piperazine-2-carboxamides. thieme-connect.com While not a direct route to this compound, the principles of MCRs could be applied to design a convergent synthesis. The split-Ugi reaction, for example, allows for the desymmetrization of the piperazine core in a single step. nih.gov

Green Chemistry Principles in Synthetic Route Design

The synthesis of piperazine derivatives, including this compound, is increasingly being guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. researchgate.net Traditional synthetic routes often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. nih.gov Modern approaches aim to overcome these limitations by incorporating strategies such as photoredox catalysis, microwave-assisted synthesis, the use of green solvents, and one-pot multicomponent reactions. researchgate.net

Photoredox catalysis, for instance, offers a sustainable method for chemical synthesis by using light energy to drive chemical reactions, often with purely organic photoredox catalysts. mdpi.com This technique can be adapted for the C-H functionalization of piperazines, avoiding the use of toxic reagents like those containing tin. mdpi.com The transition of such methods from batch to continuous flow conditions further improves the efficiency and sustainability of the process. mdpi.com

Another key strategy is the development of one-pot synthetic procedures. These methods simplify the synthesis of monosubstituted piperazine derivatives by eliminating the need for protecting groups, which traditionally involves a multi-step process of protection, reaction, and deprotection. nih.gov One-pot reactions can proceed in common solvents, sometimes utilizing heterogeneous catalysts supported on polymeric resins, which can be easily separated and reused, further aligning with green chemistry principles. nih.gov The use of piperazine itself as a solvent in certain reactions represents an eco-friendly and cost-effective approach to creating these privileged structures. organic-chemistry.org

These green methodologies focus on maximizing product yield while minimizing reaction times and the use of environmentally harmful substances. researchgate.net

| Green Chemistry Approach | Description | Key Advantages |

| Photoredox Catalysis | Utilizes light energy and a photocatalyst (e.g., iridium complexes, organic dyes) to initiate radical-based reactions for C-H functionalization. mdpi.com | Avoids toxic reagents, can be used in continuous flow, sustainable. mdpi.com |

| Microwave-Assisted Synthesis | Employs microwave radiation to heat reactions rapidly and efficiently. researchgate.net | Reduced reaction times, increased yields, improved purity. researchgate.net |

| One-Pot/Multicomponent Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates. researchgate.netnih.gov | Increased efficiency, reduced solvent use and waste, avoids protecting groups. nih.gov |

| Green Solvents | Replaces hazardous organic solvents with more environmentally benign alternatives (e.g., water, ionic liquids, or using a reactant as the solvent). researchgate.netorganic-chemistry.org | Reduced toxicity and environmental pollution. researchgate.net |

| Heterogeneous Catalysis | Uses catalysts in a different phase from the reactants (e.g., solid catalyst in a liquid reaction mixture). nih.gov | Easy separation and reuse of the catalyst, simplified product purification. nih.gov |

Derivatization and Structural Modification Strategies

The versatile structure of this compound offers multiple sites for derivatization and structural modification, allowing for the fine-tuning of its physicochemical and biological properties. researchgate.net Modifications can be targeted at the nitrobenzyl group or the nitrogen atoms of the piperazine ring.

Chemical Transformations of the Nitrobenzyl Group

The nitrobenzyl moiety is a key site for chemical modification. The nitro group, particularly when positioned ortho or para to the benzyl group, can act as a photolabile protecting group, which can be cleaved under specific light conditions. acs.org This cleavage typically proceeds through the formation of an aci-nitro intermediate. acs.orgpsu.edu

A common and significant transformation is the reduction of the nitro group to an amine, yielding 1-Ethyl-4-(3-aminobenzyl)-piperazine. This transformation dramatically alters the electronic and steric properties of the molecule, converting an electron-withdrawing group into an electron-donating one. The resulting primary amine can then serve as a handle for a wide array of subsequent reactions, including acylation, alkylation, and diazotization, to introduce further diversity.

Additionally, the benzylic position itself can be a site of reaction. For instance, methods have been developed for the cleavage of o- and p-nitrobenzyl groups from various substrates using aqueous sodium hydroxide, a process that is believed to involve oxidation at the benzylic position facilitated by dissolved oxygen. nih.govcaltech.edu While the meta-nitrobenzyl group, as found in the title compound, is noted to be less reactive under these specific conditions, it highlights the potential for transformations at the benzylic carbon under different reagents or catalytic systems. nih.gov

| Transformation Type | Reagents/Conditions | Resulting Functional Group | Potential for Further Modification |

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C), Metal Reductants (e.g., SnCl₂, Fe/HCl) | Primary Amine (-NH₂) | Acylation, Alkylation, Sulfonylation, Diazotization |

| Photochemical Cleavage | UV Light (typically for ortho-nitrobenzyl) | Aldehyde (from the nitrobenzyl fragment) and deprotected amine | N/A (cleavage reaction) |

| Oxidative/Hydrolytic Cleavage | 20% aq. NaOH in Methanol at 75°C (effective for o- and p-isomers) | Aldehyde or Carboxylic Acid byproducts | N/A (cleavage reaction) |

Modifications on the Piperazine Ring Nitrogen Atoms

The two nitrogen atoms of the piperazine core are fundamental to its chemical character and provide key points for structural modification. nih.govtandfonline.com In this compound, both nitrogens are tertiary, limiting direct N-H substitutions. However, derivatization strategies often begin from a monosubstituted piperazine precursor, such as 1-ethylpiperazine (B41427) or 1-(3-nitrobenzyl)piperazine, which possesses a secondary amine.

This secondary amine is a nucleophilic center that can readily undergo a variety of chemical transformations:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces new alkyl groups.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) forms amides. nih.gov This is a common strategy to introduce a diverse range of substituents.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl or heteroaryl rings.

Stereoselective Synthesis and Chiral Analogues

The development of chiral analogues of piperazine-containing compounds is a significant area of research, as stereochemistry often plays a crucial role in biological activity. While this compound is achiral, chiral centers can be introduced on the piperazine ring itself or on its substituents.

Several strategies exist for the stereoselective synthesis of chiral piperazines:

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral disubstituted piperazin-2-ones with high diastereoselectivity and enantioselectivity. rsc.org These intermediates can then be converted to the corresponding chiral piperazines. rsc.org

Catalytic Asymmetric Allylic Alkylation: Asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can generate a variety of highly enantioenriched piperazine derivatives. thieme-connect.com

From Chiral Precursors: Chiral piperazines can be synthesized from readily available chiral starting materials, such as amino acids. For example, (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine has been prepared in a multi-step synthesis starting from S-phenylalanine, where a key step involves diastereoselective alkylation to introduce the second stereocenter. researchgate.netclockss.org

Chiral Catalysis: Chiral piperazine derivatives themselves can be used as organocatalysts in asymmetric reactions, such as the addition of aldehydes to nitroalkenes, demonstrating the importance of chirality within this scaffold. researchgate.net

These methods allow for precise control over the absolute stereochemistry of the final molecule, enabling the synthesis of specific enantiomers or diastereomers of analogues of this compound for further investigation. researchgate.net

Structural Elucidation and Conformational Analysis

Application of Advanced Spectroscopic Techniques for Structure Determination

A combination of spectroscopic methods is essential for the unambiguous determination of the molecular structure of 1-Ethyl-4-(3-nitro-benzyl)-piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the benzyl (B1604629) group, and the piperazine (B1678402) ring.

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group are anticipated, showing their characteristic coupling.

Piperazine Ring: The protons on the piperazine ring would likely appear as a complex set of multiplets. Due to the unsymmetrical substitution, the four methylene groups of the piperazine ring are chemically non-equivalent and would be expected to show distinct signals. In some substituted piperazines, these signals can be broad at room temperature due to conformational exchange processes. bldpharm.comarctomsci.comnist.gov

Benzyl Group: The benzylic methylene protons (-CH₂-) would likely appear as a singlet. The aromatic protons of the 3-nitrophenyl group would present as a distinct pattern of multiplets in the aromatic region of the spectrum, characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The expected chemical shifts would be influenced by the neighboring substituents. For instance, the carbons of the piperazine ring typically resonate in the 40-60 ppm range. ugr.es The carbons of the nitrophenyl group would appear in the aromatic region (typically 120-150 ppm), with the carbon bearing the nitro group being significantly deshielded.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.1 | ~12 | Triplet |

| Ethyl -CH₂- | ~2.4 | ~52 | Quartet |

| Piperazine -CH₂- | 2.3 - 2.6 | 50 - 55 | Multiplets |

| Benzyl -CH₂- | ~3.5 | ~62 | Singlet |

| Aromatic C-H | 7.4 - 8.2 | 122 - 148 | Multiplets |

| Aromatic C-NO₂ | - | ~148 | Singlet |

| Aromatic C-CH₂ | - | ~138 | Singlet |

Note: The chemical shifts are approximate and based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₉N₃O₂), the expected exact mass would be approximately 249.1477 g/mol . arctomsci.com High-resolution mass spectrometry (HRMS) would be used to confirm this molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the benzyl C-N bond, leading to a fragment corresponding to the 3-nitrobenzyl cation (m/z 136) and the 1-ethylpiperazine (B41427) radical cation.

Fragmentation of the piperazine ring.

Loss of the ethyl group from the piperazine nitrogen.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

Nitro Group: The presence of the nitro group (-NO₂) would be confirmed by strong characteristic absorption bands in the IR spectrum, typically around 1530-1550 cm⁻¹ (asymmetric stretching) and 1340-1360 cm⁻¹ (symmetric stretching).

C-H Bonds: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and piperazine groups would appear just below 3000 cm⁻¹.

C-N Bonds: The C-N stretching vibrations of the piperazine and benzylamine (B48309) moieties would be observed in the fingerprint region of the spectrum (typically 1000-1300 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2800 - 3000 | 2800 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | 1450 - 1600 | Stretching |

| NO₂ (Asymmetric) | 1530 - 1550 | Weak | Stretching |

| NO₂ (Symmetric) | 1340 - 1360 | Strong | Stretching |

| C-N | 1000 - 1300 | 1000 - 1300 | Stretching |

X-ray Crystallography for Solid-State Molecular Structure

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, studies on similar compounds, such as 1-(4-nitrobenzoyl)piperazine, reveal important structural features. nist.govugr.es

It is expected that in the solid state, the piperazine ring would adopt a chair conformation, which is the most stable arrangement. nih.govucl.ac.uk The substituents on the nitrogen atoms (the ethyl group and the 3-nitrobenzyl group) would likely occupy equatorial positions to minimize steric hindrance. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonds and van der Waals forces.

Conformational Analysis of the Piperazine Ring and Substituents

The conformational flexibility of the piperazine ring and the rotation around the C-N bonds are key aspects of the molecular dynamics of this compound.

Dynamic NMR Studies of Conformational Equilibria

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying conformational changes that occur on the NMR timescale. bldpharm.com For substituted piperazines, two main dynamic processes are typically observed: the ring inversion of the piperazine chair and the restricted rotation around the N-aryl or N-benzyl bond. nist.govugr.es

In the case of this compound, temperature-dependent ¹H NMR studies would be expected to show changes in the line shapes of the piperazine proton signals. At low temperatures, the ring inversion and bond rotations would be slow, resulting in sharp, distinct signals for the axial and equatorial protons. As the temperature is increased, these processes become faster, leading to broadening of the signals and eventual coalescence into time-averaged signals at higher temperatures. bldpharm.comnist.gov The analysis of these temperature-dependent spectra allows for the determination of the energy barriers associated with these conformational changes. Studies on related nitro-substituted piperazines have shown that the presence of a nitro group can influence these energy barriers. nist.govugr.es

Theoretical Predictions of Preferred Conformations

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the most stable three-dimensional arrangements, or conformations, of a molecule. These theoretical investigations provide insights into the molecule's geometry, energy levels, and electronic properties, which are fundamental to understanding its behavior and reactivity.

However, a detailed search of scientific literature and chemical databases did not yield specific theoretical studies on the preferred conformations of this compound. While computational analyses have been performed on analogous compounds, such as other nitrophenyl-substituted piperazines or N-alkylated piperazine derivatives, specific data including optimized geometries, dihedral angles, and relative energies of different conformers for this compound are not publicly available in the reviewed sources. researchgate.netnih.gov Therefore, a quantitative discussion of its theoretically predicted preferred conformations, supported by specific research findings and data tables, cannot be provided at this time.

Reactivity, Stability, and Reaction Mechanisms

Reactivity Profiles of the Nitro Group

The nitro group (-NO2) attached to the benzene (B151609) ring is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic system. quora.com This strong deactivating effect reduces the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution. nih.govcsbsju.edu Consequently, any electrophilic attack is directed toward the meta position relative to the nitro group. nih.gov The delocalization of π-electrons from the ring into the nitro group imparts considerable stability to the molecule and makes it resistant to oxidative degradation. nih.gov

Conversely, the electron-deficient nature of the nitrated ring makes it more susceptible to nucleophilic aromatic substitution, a reaction facilitated by the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

One of the most significant reactions of the aromatic nitro group is its reduction. Under various conditions, it can be reduced to several other nitrogen-containing functional groups, most notably amines and hydroxylamines. This transformation is commonly achieved using reducing agents such as active metals (e.g., tin, zinc, or iron) in an acidic medium. csbsju.edu The reduction typically proceeds in a stepwise manner, often involving the formation of a nitroso (-N=O) intermediate, followed by a hydroxylamine (B1172632) (-NHOH), and ultimately yielding the corresponding amine (-NH2).

Table 1: Summary of Nitro Group Reactivity

| Reaction Type | Effect of Nitro Group | Typical Products | Relevant Conditions/Reagents |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Strong deactivation; meta-directing | Meta-substituted nitrobenzene (B124822) derivatives | Requires harsh conditions |

| Nucleophilic Aromatic Substitution | Activation of the aromatic ring | Substituted nitrobenzene derivatives | Strong nucleophile; presence of a leaving group |

| Reduction | Readily reduced | Nitroso compounds, hydroxylamines, amines (anilines) | Metals (Sn, Fe, Zn) in acid; catalytic hydrogenation |

Chemical Reactions Involving the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring in 1-Ethyl-4-(3-nitro-benzyl)-piperazine contains two tertiary amine nitrogen atoms, which are key centers of reactivity. As a heterocyclic amine, piperazine and its derivatives are common motifs in biologically active compounds, partly due to the ability of the nitrogen atoms to act as hydrogen bond acceptors, which can enhance solubility and biological interactions. nih.govmdpi.comencyclopedia.pub

The nitrogen atoms of the piperazine ring are nucleophilic and basic, allowing them to participate in a variety of chemical reactions. Common reactions include:

N-Alkylation and N-Arylation: Although both nitrogens are already substituted in the parent compound, similar piperazine scaffolds readily undergo nucleophilic substitution with alkyl halides or can be arylated through methods like the Buchwald-Hartwig amination. nih.govmdpi.com

Salt Formation: As bases, the piperazine nitrogens can react with acids to form ammonium (B1175870) salts. This property is often exploited to improve the solubility and crystallinity of piperazine-containing compounds.

Oxidation: The nitrogen atoms can be oxidized under specific conditions, although this can sometimes lead to degradation.

The presence of two nitrogen atoms in the ring can sometimes complicate reactions, potentially leading to side products or inhibiting the activity of certain catalytic systems when compared to analogous heterocycles like piperidine. mdpi.comencyclopedia.pub The electronic nature of the substituents on the nitrogens—an electron-donating ethyl group and an electron-withdrawing 3-nitrobenzyl group—creates an electronic imbalance across the ring, which can influence the relative nucleophilicity and basicity of the two nitrogen atoms.

Electrophilic and Nucleophilic Reactions of the Benzyl (B1604629) Moiety

The benzyl moiety consists of the benzene ring and the methylene (B1212753) (-CH2-) bridge. Its reactivity is a composite of these two parts.

Benzylic Position Reactions: The benzylic carbon (the -CH2- group) is a site of potential reactivity. The C-H bonds at this position are weaker than typical alkane C-H bonds due to the stability of the resulting benzyl radical or ion, which is resonance-stabilized by the adjacent aromatic ring. While the electron-withdrawing nitro group on the ring would destabilize a benzylic carbocation, reactions involving a benzylic radical or nucleophilic displacement at the benzylic position are known for related structures. researchgate.net

Mechanisms of Degradation and Stability Under Varying Research Conditions

The stability of this compound is generally high under standard conditions, a trait attributable to the inherent stability of the aromatic and piperazine rings.

Thermal Stability: Piperazine itself is known to be resistant to thermal degradation at temperatures up to 150 °C. researchgate.net However, studies on substituted piperazines have shown that alkyl groups on the nitrogen can increase the rate of thermal degradation compared to the unsubstituted parent ring. researchgate.net Therefore, the ethyl group may slightly reduce the thermal stability compared to a non-alkylated analogue. High temperatures (e.g., 175 °C) can lead to the gradual degradation of the piperazine structure. researchgate.net

Oxidative Stability: Nitroaromatic compounds are notably resistant to oxidation due to the strong electron-withdrawing effect of the nitro group. nih.gov However, the piperazine ring can be susceptible to oxidative degradation, which may lead to the formation of products such as formic acid and piperazinones. researchgate.net

Reductive Degradation: Under reductive conditions, the molecule is most likely to undergo transformation at the nitro group. This reduction can lead to the formation of the corresponding hydroxylamine. In related nitrobenzyl systems, the resulting hydroxylamine can be unstable and undergo fragmentation, potentially leading to the cleavage of the benzyl-nitrogen bond. rsc.org

Exploration of the Compound as a Synthetic Intermediate or Building Block

This compound is a valuable synthetic intermediate, primarily due to the versatile reactivity of its nitro group. Aromatic nitro compounds are well-established precursors in the synthesis of a wide array of fine chemicals, dyes, and pharmaceuticals.

The most prominent application of this compound as a building block is in the synthesis of its amino derivative. The reduction of the nitro group provides 1-Ethyl-4-(3-amino-benzyl)-piperazine. This resulting aromatic amine is a highly versatile intermediate that can undergo numerous subsequent reactions, including:

Diazotization followed by Sandmeyer reactions to introduce a variety of functional groups.

Acylation or sulfonylation to form amides and sulfonamides.

Participation in coupling reactions to build more complex molecular architectures.

The piperazine moiety is one of the most frequently used heterocycles in the development of pharmaceuticals. mdpi.comresearchgate.net Therefore, building blocks like this compound, which combine the piperazine core with a readily modifiable functional group, are of significant interest in medicinal chemistry and drug discovery. Its commercial availability underscores its utility as a starting material for multi-step syntheses. bldpharm.comarctomsci.com

Table 2: Potential Synthetic Transformations and Products

| Reactive Site | Reaction | Product Class | Significance |

|---|---|---|---|

| Nitro Group | Reduction | 1-Ethyl-4-(3-amino-benzyl)-piperazine | Key intermediate for further functionalization (e.g., amides, sulfonamides) |

| Piperazine Nitrogen | Acid Treatment | Piperazinium Salt | Improves solubility and handling |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted nitrobenzyl-piperazine derivatives | Requires a suitable nucleophile and leaving group |

Computational and Theoretical Chemical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the electronic nature of 1-Ethyl-4-(3-nitro-benzyl)-piperazine. These calculations provide a basis for predicting the molecule's reactivity, stability, and spectroscopic properties. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can model the molecule's electronic distribution and energy levels. eurjchem.com

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. eurjchem.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive. For molecules containing nitro-aromatic groups, the LUMO is often localized on the nitro group, indicating it is the primary site for nucleophilic attack. researchgate.net The HOMO, in contrast, is typically distributed across the piperazine (B1678402) ring and the benzyl (B1604629) group.

Theoretical calculations for similar structures suggest that the HOMO-LUMO energy gap for this compound would signify a stable yet reactive molecule. eurjchem.comresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.5 to -7.5 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | ~ -2.5 to -3.5 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

Note: The values in this table are estimations based on computational studies of analogous nitro-aromatic and piperazine-containing compounds.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netbhu.ac.in The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwalisongo.ac.id

For this compound, the MEP map would show a significant region of negative potential (red) localized around the oxygen atoms of the nitro (NO₂) group due to their high electronegativity. researchgate.net This makes the nitro group a likely site for interaction with positive ions or electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the piperazine ring and the ethyl group, indicating these are potential sites for nucleophilic attack. bhu.ac.in The aromatic ring itself would display a more neutral (green) potential, with variations influenced by the substituents. walisongo.ac.idresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods provide insight into static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can reveal its conformational flexibility, interactions with solvent molecules, and how it might bind to a biological target. rsc.org

Simulations could track the rotation around the single bonds, such as the bond connecting the benzyl group to the piperazine ring, and the characteristic chair-boat conformational flipping of the piperazine ring itself. These dynamics are crucial for understanding how the molecule can adapt its shape to fit into a receptor's binding pocket. rsc.orgnih.gov

Density Functional Theory (DFT) Studies for Optimized Geometries and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure (optimized geometry) and energetics of molecules. nih.gov By using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), researchers can calculate the most stable conformation of this compound, including its bond lengths, bond angles, and dihedral angles. researchgate.netnih.govmaterialsciencejournal.org

DFT is also employed to study reaction pathways. researchgate.net For instance, it can be used to model the transition states and activation energies for potential metabolic reactions, such as the reduction of the nitro group or N-dealkylation of the ethyl group. These calculations help in predicting the compound's metabolic fate and stability. The process involves locating the transition state structures and calculating the intrinsic reaction coordinate (IRC) to confirm that these states connect the reactants to the products. researchgate.netnih.gov

Table 2: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Bond Type | Predicted Value |

|---|---|---|

| Bond Length | C-N (piperazine) | ~ 1.46 Å |

| C-N (nitro group) | ~ 1.48 Å | |

| N=O (nitro group) | ~ 1.22 Å | |

| Bond Angle | C-N-C (piperazine) | ~ 110° |

| O-N-O (nitro group) | ~ 124° |

Note: These values are typical approximations based on DFT studies of molecules with similar functional groups. materialsciencejournal.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net For a class of compounds like piperazine derivatives, a QSAR model could be developed to predict their potential efficacy as, for example, antimicrobial or anticancer agents. nih.gov

To build a QSAR model for this compound, one would first need a dataset of similar compounds with measured biological activity. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to create a mathematical equation that correlates the descriptors with the activity. researchgate.net Such a model could predict the activity of this compound and guide the design of new, more potent analogues. nih.gov

In Silico Studies of Molecular Interactions (Non-Clinical Ligand-Target Mechanisms)

In silico studies, particularly molecular docking, are used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.gov This method involves placing the ligand into the binding site of a receptor and calculating the most likely binding pose and affinity. nih.gov

Given the prevalence of the piperazine scaffold in pharmacologically active compounds, this compound could be docked into various receptors to explore its potential biological targets. nih.govresearchgate.net For example, docking studies on similar piperazine derivatives have explored their interactions with targets like the androgen receptor or sigma receptors. rsc.orgnih.gov These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov The nitro group, for instance, could act as a hydrogen bond acceptor, while the benzyl and ethyl groups could engage in hydrophobic interactions.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating "1-Ethyl-4-(3-nitro-benzyl)-piperazine" from impurities, starting materials, and byproducts of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity verification of piperazine (B1678402) derivatives. For "this compound," the presence of the nitrobenzyl group provides a strong chromophore, making it highly suitable for UV detection. Methods developed for other piperazines can be adapted, often utilizing reversed-phase columns. researchgate.net

A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), run in either isocratic or gradient elution mode. The presence of the nitro group allows for sensitive detection at wavelengths around 254 nm or specific wavelengths corresponding to the absorbance maximum of the nitroaromatic structure. Quantitative analysis can be performed with high precision and accuracy using a diode-array detector (DAD). researchgate.net For trace analysis, derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection limits, although the inherent UV activity of the target compound may render this unnecessary for many applications. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Piperazine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile:Water or Methanol:Buffer | researchgate.net |

| Detection | Diode-Array Detection (DAD) or UV | researchgate.net |

| Wavelength | ~254 nm (typical for aromatic compounds) | N/A |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Injection Volume | 10-20 µL | N/A |

| Analysis Time | < 10 minutes | researchgate.net |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For piperazine derivatives like "this compound," GC can be used for purity testing and identifying related substances. A simple GC method has been developed for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical substances. researchgate.net

The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-17 (50% Phenyl-methylpolysiloxane). researchgate.net Helium is commonly used as the carrier gas. researchgate.net The injector and detector temperatures are optimized to ensure efficient volatilization without thermal degradation of the analyte. researchgate.net A Flame Ionization Detector (FID) is often used for quantification due to its robustness and wide linear range.

Table 2: Example GC Conditions for Piperazine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-17 (30 m x 0.53 mm, 1 µm film) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injector Temp. | 250°C | researchgate.net |

| Detector Temp. | 260°C (FID) | researchgate.net |

| Oven Program | Start at 150°C, ramp to 260°C | researchgate.net |

| Diluent | Methanol | researchgate.net |

Spectrophotometric and Spectrofluorometric Quantification Methods

UV-Visible spectrophotometry can be employed for the direct quantification of "this compound" in solutions, provided there are no interfering substances that absorb at the same wavelength. The nitroaromatic ring in the molecule is expected to exhibit strong absorbance in the UV region. researchgate.net This method is simple, cost-effective, and rapid. A calibration curve would be prepared using standards of known concentration to quantify the amount of the compound in a sample based on its absorbance.

While spectrophotometry is useful, spectrofluorometric methods generally offer higher sensitivity and selectivity. The native fluorescence of "this compound" may be limited. However, derivatization with a fluorescent tag could be explored for trace-level quantification, a strategy sometimes used for other piperazines. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

For unequivocal identification and analysis in complex matrices, hyphenated techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. It is a frequently used technique for identifying piperazine derivatives. researchgate.net In GC-MS analysis of "this compound," the molecule would first be separated on the GC column and then fragmented in the mass spectrometer. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a chemical fingerprint for identification. Key fragments would likely arise from the cleavage of the benzyl-piperazine bond (producing ions related to the nitrobenzyl group) and fragmentation of the ethyl-piperazine ring. researchgate.net This method is crucial for distinguishing between isomers and identifying unknown impurities. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for less volatile or thermally labile compounds and is widely used for analyzing piperazine derivatives. researchgate.net An LC-MS method would separate "this compound" using HPLC, and the eluent would be directed into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, typically generating a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and sensitivity by selecting the parent ion and analyzing its specific fragmentation products.

Table 3: Expected Mass Spectrometry Data for Piperazine Derivatives

| Technique | Ionization Mode | Expected Parent Ion [M+H]⁺ for C₁₃H₁₉N₃O₂ | Potential Key Fragment Ions | Reference |

|---|---|---|---|---|

| GC-MS | Electron Ionization (EI) | N/A (Molecular ion at m/z 249) | Fragments from nitrobenzyl and ethyl-piperazine moieties | researchgate.net |

| LC-MS | Electrospray (ESI) | m/z 250.15 | Ions corresponding to loss of ethyl group or cleavage of benzyl-piperazine bond | researchgate.net |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and selective alternative for the detection of electroactive species. The nitro group in "this compound" is electrochemically active and can be readily reduced at an electrode surface. This principle is the basis for the electrochemical detection of other nitroaromatic compounds like nitrobenzene (B124822). rsc.org

Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be used to characterize the redox behavior of the compound. A sensor could be developed by modifying an electrode (e.g., glassy carbon or a nanocomposite electrode) to enhance the detection signal. rsc.org Such a method would involve applying a potential scan and measuring the resulting current from the reduction of the nitro group. The peak potential would be characteristic of the compound, and the peak current would be proportional to its concentration. This approach could provide a low-cost, rapid, and highly sensitive method for quantification, particularly in environmental or quality control samples. rsc.org

Development of Standardized Analytical Protocols for Research Samples

The development of a standardized analytical protocol is essential for ensuring the reliability, reproducibility, and comparability of research data. For "this compound," a comprehensive protocol would be based on the aforementioned techniques and validated according to international guidelines, such as those from the International Council for Harmonisation (ICH).

The key steps in developing and validating a standardized protocol include:

Method Selection: Choosing the most appropriate technique (e.g., HPLC-UV, GC-MS) based on the analytical requirements (e.g., purity, quantification, identification).

Optimization: Systematically optimizing all method parameters, such as the mobile phase composition and gradient in HPLC, or the temperature program in GC, to achieve the best separation and sensitivity. researchgate.net

Validation: The optimized method must be rigorously validated for several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a proportional relationship between the analytical signal and the concentration of the analyte over a defined range. researchgate.net

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. researchgate.net

Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

By establishing and adhering to such a validated, standardized protocol, researchers can ensure the quality and integrity of the analytical data generated for "this compound."

Exploration of Molecular Interactions in Model Systems Non Clinical Focus

In Vitro Studies of Molecular Recognition with Biological Macromolecules

In vitro studies are fundamental to understanding how a compound interacts with specific biological targets in a controlled, isolated environment. For 1-Ethyl-4-(3-nitro-benzyl)-piperazine, this involves examining its binding to recombinant receptors and its modulatory effects on isolated enzymes.

While direct binding data for this compound is not extensively documented in publicly available literature, the broader class of benzylpiperazine derivatives has been studied for its affinity towards various receptors. Structurally related compounds show notable interactions with serotonin (B10506) (5-HT) and sigma (σ) receptors. nih.gov

For instance, benzylpiperazine derivatives are known to possess high affinity for the Sigma-1 Receptor (σ1R). nih.gov The σ1R is a unique transmembrane protein involved in modulating intracellular signaling pathways. nih.gov The affinity of these derivatives is influenced by the substituents on the benzyl (B1604629) and piperazine (B1678402) rings. The presence of the nitrobenzyl group on this compound suggests it could potentially engage with the sigma receptor binding pocket.

Similarly, substituted benzylpiperazines have been shown to bind to serotonin receptors, such as 5-HT6. The electron-withdrawing nature of the nitro group on the benzyl ring may influence the electronic distribution of the molecule, potentially affecting its binding affinity to such receptors.

Table 1: Receptor Binding Affinities of Structurally Related Benzylpiperazine Derivatives This table presents data for analogous compounds to provide context for the potential receptor interactions of this compound.

| Compound/Derivative Class | Target Receptor | Reported Affinity (Ki) |

| 1-Benzyl-4-(3-phenylpropyl)piperazine | Sigma-1 (σ1R) | 0.5 nM |

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Sigma-1 (σ1R) | 1.6 nM nih.gov |

| 1-Benzyl-4-(piperazin-1-yl)-1H-indole Derivatives | Serotonin 5-HT6 | 72–916 nM |

Based on these findings for related structures, it is plausible that this compound could exhibit affinity for σ1 and various 5-HT receptors, though confirmatory experimental data is required.

The potential for this compound to modulate enzyme activity can be inferred from studies on its structural analogues. Research on 1-(4-Nitrobenzyl)piperazine, an isomeric analogue, suggests it may act as a weak inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. smolecule.com This suggests a potential, though unverified, interaction between this compound and cholinergic enzymes.

Furthermore, the nitrobenzyl moiety is a key functional group that can be targeted by specific enzymes. Nitroreductase enzymes, such as E. coli B nitroreductase, are known to efficiently reduce nitroaromatic compounds to their corresponding hydroxylamines and amines. rsc.orgresearchgate.net This bioreductive activation is the basis for the action of some prodrugs. rsc.orgresearchgate.net

Studies on nitrobenzyl carbamates have shown that the subsequent fragmentation rate of the hydroxylamine (B1172632) intermediate is highly dependent on the electronic properties of substituents on the benzyl ring. rsc.orgresearchgate.net Electron-donating groups tend to accelerate this fragmentation. rsc.orgresearchgate.net While this compound is not a carbamate, the kinetics of its nitro-reduction could be a critical aspect of its metabolism if exposed to enzymes like nitroreductase. The meta-position of the nitro group would influence the rate of such a reaction compared to para-substituted analogues. rsc.org

Investigations of Interactions with Cell-Free Systems and Subcellular Components

Cell-free systems, which utilize cellular machinery without intact cells, offer a powerful platform for studying molecular interactions. nih.gov These systems allow for direct access to and control over the biochemical environment, removing the complexity of cellular uptake, transport, and viability. nih.gov

For this compound, cell-free systems could be employed in several ways:

Target Interaction Analysis : Cell-free protein synthesis (CFPS) could be used to produce specific receptors, such as σ1R or 5-HT subtypes. nih.gov The compound could then be introduced into this system to quantify its binding affinity and kinetics without the interference of a cell membrane.

Metabolic Pathway Elucidation : Crude cell extracts (e.g., from E. coli or liver S9 fractions) containing a mixture of metabolic enzymes could be used to study the biotransformation of the compound. nih.gov This would be particularly useful for confirming and characterizing the reduction of the nitro group by nitroreductases, as discussed previously.

Pathway Engineering : By assembling purified enzymes in a cell-free environment, researchers could construct specific multi-enzyme pathways to investigate the compound's effect on a particular cascade or to observe its multi-step metabolism. nih.gov

While specific studies applying these techniques to this compound are not currently available, cell-free methodologies represent a promising future direction for detailed mechanistic investigation.

Chemoinformatic and In Silico Screening for Potential Biological Targets

Chemoinformatics and in silico molecular docking provide predictive insights into the potential biological targets of a molecule by simulating its interaction with a vast library of macromolecular structures. This approach is valuable for prioritizing experimental studies.

The process for this compound would involve:

3D Structure Generation : Creating a low-energy 3D conformation of the molecule.

Target Selection : Based on the activities of structural analogues, a library of potential targets would be selected. This would likely include sigma receptors, serotonin receptors, dopamine (B1211576) receptors, and acetylcholinesterase. nih.govsmolecule.com

Molecular Docking : The compound's 3D structure would be computationally "docked" into the binding sites of these target proteins. The docking algorithm calculates a binding score, predicting the affinity and optimal binding pose.

In silico studies on other piperazine derivatives have successfully predicted their interactions. For example, docking studies have been used to understand how piperazine-containing compounds bind to human equilibrative nucleoside transporters (ENTs) and the human estrogen receptor. nih.govfrontiersin.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govfrontiersin.org

Table 2: Hypothetical In Silico Screening Targets for this compound This table lists potential targets for computational analysis based on data from analogous compounds.

| Potential Target Class | Rationale for Screening | Key Structural Moiety |

| Sigma Receptors (σ1, σ2) | Known targets for benzylpiperazine derivatives. nih.gov | Benzylpiperazine core |

| Serotonin Receptors (5-HT) | Known targets for benzylpiperazine derivatives. | Benzylpiperazine core |

| Acetylcholinesterase (AChE) | Potential inhibitory activity suggested by analogues. smolecule.com | Piperazine and benzyl groups |

| Nitroreductases | Potential for metabolic activation of the nitro group. rsc.org | Nitrobenzyl group |

Such computational screening could generate a ranked list of potential biological targets for this compound, guiding subsequent in vitro validation.

Structure-Interaction Relationship (SIR) Studies for Mechanism Elucidation

Structure-Interaction Relationship (SIR) studies analyze how each component of a molecule's structure contributes to its biological interactions. For this compound, the key components are the piperazine ring, the N-ethyl group, and the 3-nitrobenzyl group.

Piperazine Ring : The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds. nih.goviucr.org Its conformational flexibility allows it to adopt optimal geometries to fit within diverse binding pockets, and its two nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. nih.govresearchgate.net

3-Nitrobenzyl Group : This moiety is critical to the compound's specific interactions.

Benzyl Moiety : Provides a large, hydrophobic surface capable of forming van der Waals and π-π stacking interactions with aromatic amino acid residues in a binding site.

Nitro Group : As a strong electron-withdrawing group, it significantly alters the electronic properties of the aromatic ring. Its position at the meta-position (position 3) dictates its electronic influence and steric placement within a binding pocket, distinguishing it from para- (position 4) or ortho- (position 2) substituted isomers. This positioning can be crucial for optimizing interactions with specific amino acid residues. Furthermore, as noted, the nitro group serves as a potential site for metabolic reduction. rsc.orgresearchgate.net

Table 3: Summary of Structure-Interaction Relationships

| Structural Feature | Potential Role in Molecular Interactions |

| Piperazine Core | Privileged scaffold; conformational flexibility; hydrogen bond acceptor/donor. nih.govresearchgate.net |

| N-Ethyl Group | Modulates basicity and lipophilicity; steric interactions. |

| Benzyl Group | Hydrophobic and π-stacking interactions with target proteins. |

| 3-Nitro Group | Strong electron-withdrawing effect influencing binding affinity; potential site for metabolic activation; specific steric and electronic profile due to meta-position. rsc.org |

By comparing the activity of this compound with analogues that have different N-substituents or different substituents on the benzyl ring, a detailed SIR profile can be constructed to elucidate the precise molecular determinants of its biological interactions.

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced Analogues with Tuned Properties

The synthesis of 1-Ethyl-4-(3-nitro-benzyl)-piperazine serves as a foundational platform for the creation of a diverse library of advanced analogues. The core structure allows for systematic modifications at several key positions to fine-tune its physicochemical and biological properties.

Future synthetic strategies will likely focus on:

Modification of the Benzyl (B1604629) Ring: The nitro group at the 3-position of the benzyl ring is a key feature. Its position can be varied (e.g., to the 2- or 4-position) to modulate the electronic properties and steric profile of the molecule. Furthermore, the nitro group can be replaced with other electron-withdrawing or electron-donating groups (e.g., halogens, cyano, methoxy) to systematically probe structure-activity relationships (SAR).

Alteration of the Ethyl Group: The N-ethyl group on the piperazine (B1678402) ring contributes to the compound's lipophilicity and basicity. Replacing the ethyl group with other alkyl chains of varying lengths, branched alkyl groups, or cyclic moieties can influence the compound's solubility, membrane permeability, and metabolic stability.

Piperazine Ring Substitutions: Introduction of substituents on the carbon atoms of the piperazine ring can introduce chirality and conformational constraints, which may lead to more specific interactions with biological targets.

The synthesis of such analogues can be achieved through established synthetic methodologies. For instance, N-alkylation of a monosubstituted piperazine with a suitably substituted benzyl halide is a common approach. nih.gov The development of one-pot synthesis methods could also streamline the production of a library of derivatives for high-throughput screening. nih.gov

Table 1: Potential Analogues of this compound and Their Rationale for Synthesis

| Analogue Name | Modification Rationale | Potential Properties to be Tuned |

| 1-Ethyl-4-(4-nitro-benzyl)-piperazine | Isomeric variation of the nitro group | Altered electronic distribution, potentially affecting receptor binding affinity. nih.gov |

| 1-Propyl-4-(3-nitro-benzyl)-piperazine | Increased lipophilicity | Enhanced membrane permeability and altered pharmacokinetic profile. |

| 1-Ethyl-4-(3-amino-benzyl)-piperazine | Reduction of the nitro group | Introduction of a basic center, potential for new biological interactions and use as a synthetic handle. |

| 1-Ethyl-4-(3-cyano-benzyl)-piperazine | Replacement of nitro with another electron-withdrawing group | Modified electronic properties and potential for different hydrogen bonding interactions. |

Application in Chemical Biology as Probes for Target Identification

The this compound scaffold holds promise for the development of chemical probes to investigate biological systems and identify molecular targets. A chemical probe is a small molecule that can be used to study the function of a protein or other biomolecule.

Potential applications in this area include:

Scaffold for Affinity-Based Probes: The core structure can be functionalized with reporter tags, such as fluorescent dyes, biotin, or photo-crosslinkers. The nitro group itself could potentially be reduced to an amine, providing a convenient attachment point for such modifications. These tagged probes could then be used in affinity purification or imaging experiments to identify the binding partners of the parent compound within a cell or tissue lysate.

Fragment-Based Drug Discovery: The compound can be considered as a fragment for fragment-based screening campaigns. Its binding to a protein of interest can be detected by biophysical methods, and subsequent optimization of the fragment by growing or linking could lead to the development of potent and selective inhibitors.

The design of such probes requires a balance between maintaining the binding affinity of the core scaffold and incorporating a functional handle that does not sterically hinder its interaction with the target.

Development of Novel Materials or Catalytic Systems Incorporating the Scaffold

The piperazine moiety is a versatile building block in materials science and catalysis. The this compound scaffold could be incorporated into various materials to impart specific properties.

Emerging research avenues include:

Polymer-Supported Scaffolds: The molecule could be polymerized or grafted onto a polymer backbone. The nitro group could be chemically modified to facilitate this polymerization. Such polymers could find applications as new resins for solid-phase synthesis or as functional materials with specific recognition properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the piperazine ring can act as ligands to coordinate with metal ions, potentially forming novel MOFs. The properties of these MOFs, such as their porosity and catalytic activity, could be tuned by the nature of the benzyl substituent.

Organocatalysis: Piperazine derivatives have been explored as organocatalysts for various chemical transformations. The specific stereoelectronic properties of this compound could be harnessed to develop new catalytic systems for asymmetric synthesis.

Advanced Spectroscopic and Microscopic Techniques for Studying Interactions

A thorough understanding of the behavior of this compound at the molecular level requires the application of advanced analytical techniques.

Future studies should employ:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as NOESY and ROESY can provide detailed information about the conformation of the molecule in solution and its interactions with binding partners.

Fluorescence Spectroscopy: If the compound or its derivatives are fluorescent, fluorescence spectroscopy can be a powerful tool to study its binding to proteins or nucleic acids. Changes in the fluorescence intensity, lifetime, or polarization upon binding can provide quantitative information about the interaction. The synthesis of a fluorescent benzanthrone (B145504) derivative of a substituted piperazine has been reported, highlighting the potential for creating emissive probes from this class of compounds. mdpi.com

X-ray Crystallography: Obtaining a crystal structure of the compound, or its complex with a biological target, would provide the most detailed atomic-level information about its three-dimensional structure and binding mode.

Advanced Microscopy Techniques: Super-resolution microscopy techniques, such as STED or PALM, could be used to visualize the subcellular localization of fluorescently labeled analogues of the compound, providing insights into its mechanism of action.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Information Gained |

| 1D and 2D NMR | Chemical structure, conformation, and intermolecular interactions. |

| Mass Spectrometry | Molecular weight and fragmentation pattern for structural confirmation. bldpharm.com |

| X-ray Crystallography | Precise three-dimensional atomic coordinates in the solid state. |

| Fluorescence Spectroscopy | Binding affinities, conformational changes upon binding, and localization in biological systems (for fluorescent derivatives). mdpi.com |

| Circular Dichroism | Information on the chirality of the molecule and its interaction with chiral biomolecules. |

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. These computational tools can be applied to accelerate the exploration of the chemical space around this compound.

Key applications include:

Predictive Modeling: ML models can be trained on existing data for piperazine derivatives to predict various properties of new, unsynthesized analogues, such as their biological activity, toxicity, and pharmacokinetic profiles (ADMET). This can help to prioritize the synthesis of the most promising compounds. researchgate.net

De Novo Design: Generative AI models can design novel molecules with desired properties based on the this compound scaffold. These models can explore a vast chemical space to identify innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Retrosynthesis Prediction: AI-powered tools can predict efficient synthetic routes for the designed analogues, which can significantly reduce the time and resources required for their chemical synthesis.

Analysis of High-Content Screening Data: In biological studies, AI algorithms can be used to analyze complex datasets from high-content screening and imaging experiments to identify subtle phenotypic changes induced by the compound and its analogues.

The integration of AI and ML with experimental work will create a powerful feedback loop, where computational predictions guide experimental efforts, and the resulting data is used to further refine the computational models, leading to a more efficient and data-driven research process.

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-4-(3-nitro-benzyl)-piperazine, and how can reaction conditions be optimized for yield?

The synthesis of nitro-substituted piperazine derivatives typically involves multi-step reactions. A common approach includes:

- Alkylation of Piperazine : Reacting piperazine with 3-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the nitrobenzyl group.

- Ethylation : Introducing the ethyl group via reductive alkylation using ethyl iodide and a reducing agent like sodium cyanoborohydride (NaBH₃CN) .

- Optimization : Solvent choice (e.g., DCM or ethanol), temperature control (25–60°C), and catalyst use (e.g., CuSO₄ for click chemistry) significantly affect yield. Monitoring via TLC and purification via silica gel chromatography (ethyl acetate/hexane) are critical .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

Q. What preliminary biological assays are used to evaluate the bioactivity of nitro-substituted piperazine derivatives?

Standard assays include:

- Enzyme Inhibition : Testing against kinases or proteases using fluorometric/colorimetric substrates.

- Receptor Binding : Radioligand displacement assays for GPCRs or neurotransmitter transporters.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies of nitro-substituted piperazine derivatives?

Contradictions may arise from variations in:

- Assay Conditions : Differences in buffer pH, temperature, or cell line viability.

- Compound Purity : Impurities >5% can skew results; validate via HPLC and NMR.

- Structural Analogues : Minor substituent changes (e.g., nitro position on benzyl vs. pyridinyl) drastically alter activity. Replicate studies under standardized protocols and use structural analogs as controls .

Q. What strategies enhance the selectivity of this compound toward specific biological targets?

- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases) and modify substituents for optimal interactions.

- Proteomic Profiling : Identify off-target effects via affinity chromatography or pull-down assays.

- Isosteric Replacement : Replace the nitro group with bioisosteres (e.g., cyano or sulfonamide) to retain activity while reducing toxicity .

Q. How do reaction intermediates influence the scalability of this compound synthesis?

Key considerations:

- Intermediate Stability : Nitrobenzyl intermediates may decompose under prolonged heating; use low-temperature steps (<50°C).

- Catalyst Load : Copper catalysts (e.g., CuSO₄) in click chemistry steps require precise stoichiometry (0.3–0.6 equiv.) to avoid side reactions.

- Solvent Recycling : Ethanol or DCM recovery systems reduce costs in large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.